



## Toxicological Profile of (2,2dichloroethenyl)cyclopropane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (2,2-Dichloroethenyl)cyclopropane

Cat. No.: B8254528

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Disclaimer: Direct toxicological data for **(2,2-dichloroethenyl)cyclopropane** is scarce in publicly available scientific literature. This guide therefore focuses on the toxicological profile of its closely related and more extensively studied derivative, Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester (CAS No. 61898-95-1). This compound serves as a critical intermediate in the synthesis of pyrethroid insecticides. The data presented herein for this methyl ester provides valuable insights into the potential hazards of related **(2,2-dichloroethenyl)cyclopropane** compounds.

### **Data Presentation**

The following tables summarize the key quantitative toxicological data for Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester.

### **Table 1: Acute Toxicity**



Species	Route of Administration	Endpoint	Value	Clinical Signs Observed
Rat (male and female)	Oral (gavage)	LD50	> 5000 mg/kg bw[1]	Abdominogenital staining, ataxia, chromodacryorrh ea, chromorhinorrhe a, cyanosis, diarrhea, exophthalmos, lacrimation, decreased locomotion, oral discharge, prostration, and recumbency.[1]
Rat (male and female)	Inhalation	LC50 (6-hour exposure)	> 0.35 mg/L (saturated vapor) [1]	Squinting eyes, excessive lacrimation, red perinasal fur, and irregular breathing patterns.[1]

**Table 2: Developmental and Reproductive Toxicity** 



Species	Study Type	Route of Adminis tration	NOAEL (Matern al Toxicity )	LOAEL (Matern al Toxicity )	NOAEL (Develo pmental Toxicity )	LOAEL (Develo pmental Toxicity )	Key Finding s
Rat	Reprodu ctive/Dev elopment al Toxicity Screenin g (OECD TG 421)	Oral (gavage)	450 mg/kg- bw/day[1]	900 mg/kg- bw/day[1]	450 mg/kg- bw/day[1]	900 mg/kg- bw/day[1]	At the LOAEL, decrease d litter size and body weights, and increase d mortality in offspring were observed .[1]

**Table 3: Genotoxicity** 

Assay	Test System	Metabolic Activation	Result
In vitro	Not specified	With and without	Non-genotoxic[1]

**Table 4: Carcinogenicity** 

Species	Study Type	Route of Administration	Result
Data not available	-	-	-

## **Experimental Protocols**



Detailed experimental protocols for the specific studies on Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester are not publicly available. However, the studies were likely conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the types of studies performed.

# Acute Oral Toxicity - Acute Toxic Class Method (based on OECD Guideline 423)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[2][3][4][5][6]

- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
- Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle for at least 5 days prior to the study to allow for acclimatization.
- Dose Administration: The test substance is administered as a single oral dose by gavage.
   The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for aqueous solutions).
- Dose Levels: A stepwise procedure is used, starting with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any existing information about the substance's toxicity.

#### Procedure:

- A group of three animals is dosed at the selected starting dose.
- If mortality occurs in two or three of the animals, the test is repeated at a lower dose level.
- If one animal dies, the test is repeated with three more animals at the same dose.
- If no mortality is observed, the test is repeated at the next higher dose level.



- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.
- Endpoint: The LD50 is determined based on the dose level at which mortality is observed. The substance is then classified according to the Globally Harmonised System (GHS).

# Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline describes procedures to assess the health hazards of a substance upon short-term inhalation exposure.[7][8][9][10][11]

- Test Animals: Healthy, young adult rodents (commonly rats) are used.
- Exposure System: Animals are exposed in a dynamic inhalation exposure system that allows for the generation of a stable, breathable atmosphere of the test substance at a known concentration.
- Exposure Conditions: Animals are typically exposed for a fixed duration, often 4 hours, to the test substance as a gas, vapor, or aerosol.
- Dose Levels: A limit test at a high concentration or a series of at least three concentrations are used to determine the LC50.
- Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for an observation period of at least 14 days. Body weight is also recorded.
- Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the exposed animals, is calculated.

# Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.[12][13]

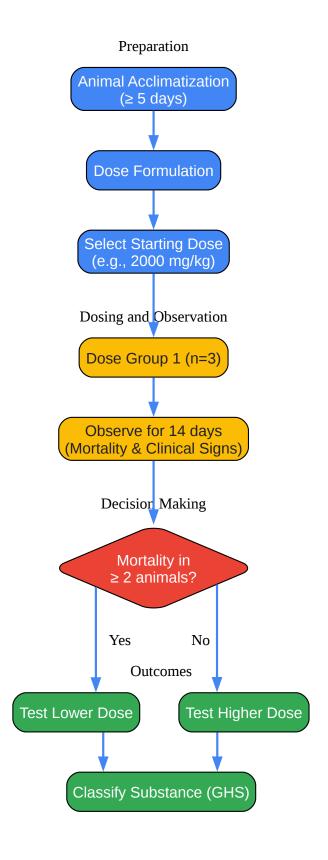


- Test Animals: Pregnant female rodents (e.g., rats) or non-rodents (e.g., rabbits) are used.
- Dose Administration: The test substance is administered daily, typically by oral gavage, from the time of implantation to the day before the scheduled caesarean section.
- Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not death or severe suffering.
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.
- Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
- Endpoints: The study identifies the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) for both maternal and developmental toxicity.

### **Mandatory Visualization**

As no specific signaling pathways have been identified for **(2,2-dichloroethenyl)cyclopropane** or its derivatives, the following diagrams illustrate the general experimental workflows for key toxicological assessments based on OECD guidelines.

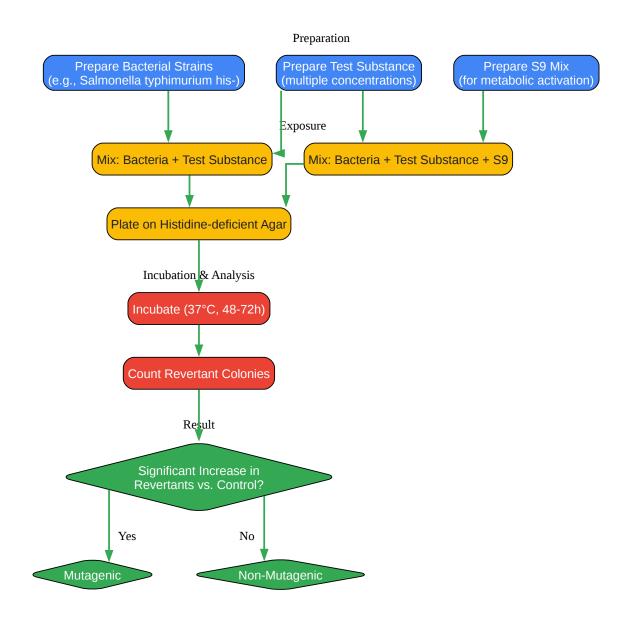




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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).





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Caption: Workflow for the Ames Mutagenicity Test.



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